molecular formula C21H30FNO4 B12633641 (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one CAS No. 1114066-35-1

(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one

Cat. No.: B12633641
CAS No.: 1114066-35-1
M. Wt: 379.5 g/mol
InChI Key: MPXSUJRXEWIPKY-DLVCFXQMSA-N
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Description

The compound (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexyl group, a dihydroxypropyl group, and a fluorophenyl group, all attached to an oxazinanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one typically involves multiple steps, including the formation of the oxazinanone ring and the subsequent attachment of the substituent groups. Common synthetic routes may involve:

    Formation of the Oxazinanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Substituents: The cyclohexylethyl, dihydroxypropyl, and fluorophenyl groups are introduced through various organic reactions such as alkylation, hydroxylation, and fluorination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one: can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxazinanone ring can be reduced to form different derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxypropyl group may yield ketones, while reduction of the oxazinanone ring may produce various reduced derivatives.

Scientific Research Applications

(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-chlorophenyl)-1,3-oxazinan-2-one
  • (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-bromophenyl)-1,3-oxazinan-2-one

Uniqueness

The uniqueness of (6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.

This compound , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1114066-35-1

Molecular Formula

C21H30FNO4

Molecular Weight

379.5 g/mol

IUPAC Name

(6S)-3-[(1S)-1-cyclohexylethyl]-6-[(2R)-2,3-dihydroxypropyl]-6-(4-fluorophenyl)-1,3-oxazinan-2-one

InChI

InChI=1S/C21H30FNO4/c1-15(16-5-3-2-4-6-16)23-12-11-21(27-20(23)26,13-19(25)14-24)17-7-9-18(22)10-8-17/h7-10,15-16,19,24-25H,2-6,11-14H2,1H3/t15-,19+,21-/m0/s1

InChI Key

MPXSUJRXEWIPKY-DLVCFXQMSA-N

Isomeric SMILES

C[C@@H](C1CCCCC1)N2CC[C@](OC2=O)(C[C@H](CO)O)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1CCCCC1)N2CCC(OC2=O)(CC(CO)O)C3=CC=C(C=C3)F

Origin of Product

United States

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